molecular formula C20H20Cl2N4O B2562718 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide CAS No. 887216-50-4

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2562718
CAS No.: 887216-50-4
M. Wt: 403.31
InChI Key: UDLRCDOXBITDCO-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to a dichlorophenyl acetamide group. The presence of these functional groups endows the compound with distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with piperidine under basic conditions.

    Acetamide Formation: The final step involves the acylation of the piperidine-benzimidazole intermediate with 3,4-dichlorophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂, SOCl₂), and sulfonating agents (H₂SO₄, SO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols. Substitution reactions typically introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research. It is investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents. For instance, derivatives of this compound have been studied for their activity against cancer cells, bacteria, and viruses.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the dichlorophenyl group contributes to its overall stability and lipophilicity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide
  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-chlorophenyl)acetamide
  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dichlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide stands out due to the specific positioning of the dichlorophenyl group, which can significantly influence its biological activity and chemical reactivity. This unique structure may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O/c21-15-6-5-14(11-16(15)22)23-19(27)12-26-9-7-13(8-10-26)20-24-17-3-1-2-4-18(17)25-20/h1-6,11,13H,7-10,12H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLRCDOXBITDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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